molecular formula C21H24FN5S B14106664 4-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione

4-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione

Cat. No.: B14106664
M. Wt: 397.5 g/mol
InChI Key: NQTVGLBISJBZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline or piperazine rings .

Scientific Research Applications

4-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H24FN5S

Molecular Weight

397.5 g/mol

IUPAC Name

4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C21H24FN5S/c22-17-7-2-4-9-19(17)27-14-12-26(13-15-27)11-5-10-23-20-16-6-1-3-8-18(16)24-21(28)25-20/h1-4,6-9H,5,10-15H2,(H2,23,24,25,28)

InChI Key

NQTVGLBISJBZSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.